beta-D-Hamamelopyranose
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Overview
Description
Beta-D-hamamelose: is a naturally occurring sugar, specifically a hexose, with the molecular formula C6H12O6 . It is a stereoisomer of glucose and is found in various plants. The compound is also known by its IUPAC name, 2-C-(hydroxymethyl)-beta-D-ribopyranose .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are also possible, but detailed conditions are not specified.
Substitution: Substitution reactions, particularly acylation, are well-documented.
Common Reagents and Conditions:
- Dibutyltin oxide
- 3,4,5-tri-O-acetylgalloyl chloride
- Vinyl benzoate
- Lipozyme TL IM
- tert-butyl methyl ether
Major Products:
- Hamamelitannin
- Benzoylated furanoses
Scientific Research Applications
Chemistry: Beta-D-hamamelose is used in the synthesis of various bioactive compounds, including hamamelitannin, which has significant therapeutic potential .
Biology and Medicine: Hamamelitannin, derived from beta-D-Hamamelopyranose, has been studied for its potential to inhibit quorum sensing in bacteria, thereby increasing the susceptibility of bacterial biofilms to antibiotics .
Industry: The compound’s derivatives are used in the production of tannins, which have applications in the leather and pharmaceutical industries .
Mechanism of Action
The mechanism of action of beta-D-Hamamelopyranose and its derivatives, such as hamamelitannin, involves the inhibition of quorum sensing in bacteria. This inhibition disrupts bacterial communication, making biofilms more susceptible to antibiotics . The molecular targets include the TraP quorum sensing system in bacteria .
Comparison with Similar Compounds
- D-glucose
- D-mannose
- D-galactose
Uniqueness: Beta-D-hamamelose is unique due to its specific stereochemistry and its ability to form bioactive derivatives like hamamelitannin. These derivatives have unique biological activities, such as quorum sensing inhibition, which are not commonly found in other similar hexoses .
Properties
CAS No. |
4983-62-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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